molecular formula C17H22N4O6S B10954877 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide

2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide

Cat. No.: B10954877
M. Wt: 410.4 g/mol
InChI Key: LAOWGUSXORPZSS-UHFFFAOYSA-N
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Description

2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide is a complex organic compound that features a pyrazole ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated pyrazole with 2-ethoxybenzylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anti-inflammatory properties, due to the presence of the pyrazole ring and the nitro group.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the pyrazole ring, nitro group, sulfonyl group, and acetamide moiety provides a versatile platform for further chemical modifications and biological interactions.

Properties

Molecular Formula

C17H22N4O6S

Molecular Weight

410.4 g/mol

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]-N-[(2-ethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C17H22N4O6S/c1-4-27-15-8-6-5-7-14(15)9-18-16(22)10-28(25,26)11-20-13(3)17(21(23)24)12(2)19-20/h5-8H,4,9-11H2,1-3H3,(H,18,22)

InChI Key

LAOWGUSXORPZSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CS(=O)(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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